6-Chloro-1H-indazole-3-carbonitrile
Overview
Description
6-Chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 6th position and a cyano group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with multiple receptors . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indazole derivatives are known to have a broad spectrum of biological activities . The specific effects of 6-Chloro-1H-indazole-3-carbonitrile would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterases and kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . It may also induce apoptosis, a programmed cell death mechanism, in certain cell types. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to inhibition of their catalytic activity . Additionally, this compound may act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects may be modulated by metabolic processes and interactions with other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine, which then undergoes cyclization in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Electrophilic substitution: The indazole ring can participate in electrophilic aromatic substitution reactions.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic substitution: Reagents like bromine or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted indazole derivatives.
Electrophilic substitution: Formation of halogenated or nitrated indazole derivatives.
Reduction: Formation of 6-Chloro-1H-indazole-3-amine.
Scientific Research Applications
6-Chloro-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of biochemical pathways and mechanisms of action of various biological processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbonitrile: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
6-Bromo-1H-indazole-3-carbonitrile: Contains a bromo group instead of a chloro group, which can affect its chemical properties and interactions.
6-Chloro-1H-indazole: Lacks the cyano group, which may alter its chemical behavior and applications.
Uniqueness
6-Chloro-1H-indazole-3-carbonitrile is unique due to the presence of both the chloro and cyano groups, which impart distinct chemical properties and potential biological activities. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-chloro-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURANFWTYQPVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696268 | |
Record name | 6-Chloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-30-8 | |
Record name | 6-Chloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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